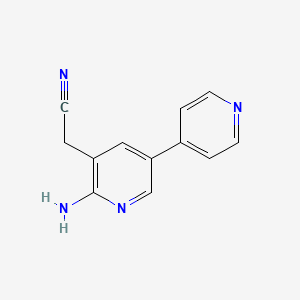
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyridine with 4-cyanopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-fibrotic agent and other therapeutic uses.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing the production of fibrotic tissue .
相似化合物的比较
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but less structural complexity.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with potential biological activity.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: A compound with similar structural motifs and reactivity.
Uniqueness
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to its specific arrangement of pyridine rings and the presence of both amino and nitrile functional groups
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(2-amino-5-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-4-1-10-7-11(8-16-12(10)14)9-2-5-15-6-3-9/h2-3,5-8H,1H2,(H2,14,16) |
InChI 键 |
OYEJPCMSPHIQAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


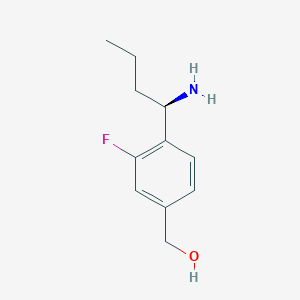
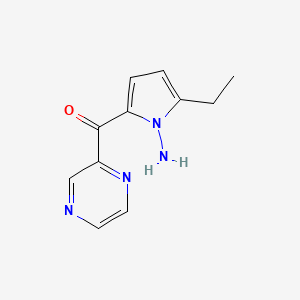
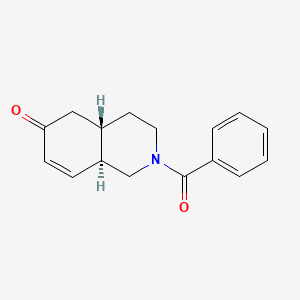
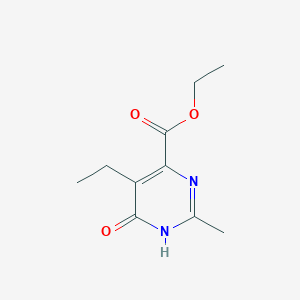
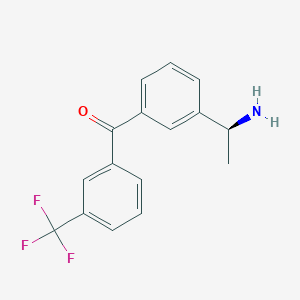
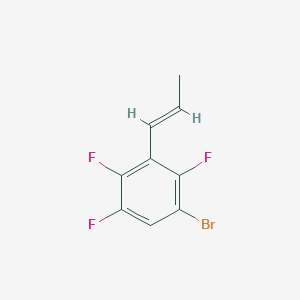
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
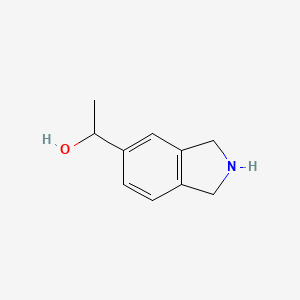

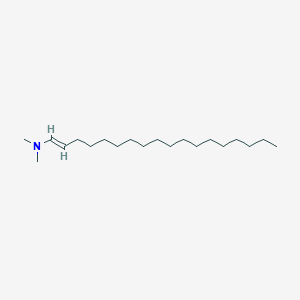
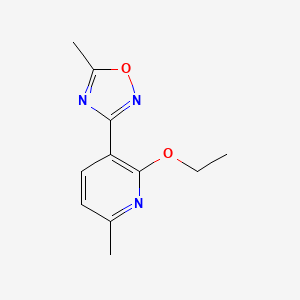
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

